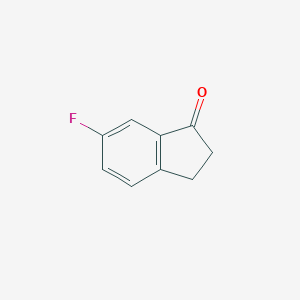

6-Fluoro-1-indanone

Descripción

Propiedades

IUPAC Name |

6-fluoro-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO/c10-7-3-1-6-2-4-9(11)8(6)5-7/h1,3,5H,2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVUUCFIQQHEFEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C=CC(=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30364046 | |

| Record name | 6-Fluoro-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1481-32-9 | |

| Record name | 6-Fluoro-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Fluoro-1-indanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Regioselective Acid-Catalyzed Cyclization

The most efficient method for synthesizing 6-fluoro-1-indanone involves the cyclization of (3-fluorophenyl)-isopropenyl-ketone (VIII) under strongly acidic conditions. This approach leverages concentrated sulfuric acid (H₂SO₄) in inert solvents such as dichloromethane or toluene, achieving regioselectivity ratios of up to 19:1 in favor of the 6-fluoro regioisomer over the 4-fluoro counterpart.

Key steps :

-

Synthesis of (3-Fluorophenyl)-Isopropenyl-Ketone :

-

Cyclization Reaction :

Data Table 1: Cyclization Parameters and Outcomes

Friedel-Crafts Acylation Approach

Starting Material and Reaction Conditions

An alternative route begins with p-fluoro-α-methylhydrocinnamic acid (VI), which undergoes intramolecular cyclization via Friedel-Crafts acylation. Polyphosphoric acid (PPA) serves as both the catalyst and solvent at 60°C, facilitating the formation of the indanone ring.

Procedure :

-

p-Fluoro-α-methylhydrocinnamic acid is heated in PPA for 4 hours.

-

The mixture is cooled, diluted with water, and extracted with ether.

-

Column chromatography isolates this compound with >95% purity.

Advantages :

-

Avoids the use of hazardous solvents.

-

Suitable for large-scale production due to minimal byproduct formation.

Regioselective Control Through Temperature Modulation

Impact of Reaction Temperature

Temperature critically influences the regioselectivity of the cyclization step:

Mechanistic Insight :

Lower temperatures stabilize the transition state leading to the 6-fluoro isomer, whereas higher temperatures permit competing pathways that yield the 4-fluoro derivative.

Comparative Analysis of Synthetic Routes

Data Table 2: Method Comparison

Industrial-Scale Considerations

Análisis De Reacciones Químicas

Types of Reactions: 6-Fluoro-1-indanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert this compound to its corresponding alcohol or hydrocarbon derivatives.

Substitution: The fluorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C₉H₇FO

- Molecular Weight : 150.15 g/mol

- Physical State : Solid at room temperature

- Solubility : Soluble in organic solvents

Synthesis of 6-Fluoro-1-Indanone

The synthesis of this compound typically involves:

- Fluorination : Introduction of fluorine at the 6th position on the indanone ring.

- Reagents : Commonly used reagents include fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide.

- Conditions : The reactions are conducted under controlled conditions, often in polar solvents like acetonitrile.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of complex organic molecules. It has been utilized in various synthetic pathways, including:

- Annulation Reactions : It participates in Rh-catalyzed intermolecular [5+2] annulation with alkynes to produce benzocycloheptenones, showcasing its utility in constructing polycyclic structures .

- Synthesis of α-Arylated Compounds : It is used to synthesize α-arylated compounds, which are valuable in pharmaceuticals .

Medicinal Chemistry

The compound has been investigated for its potential biological activities:

- Anticancer Activity : In vitro studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, with some showing IC50 values in the nanomolar range.

- Antimicrobial Properties : Research indicates that halogenated indanones possess significant antimicrobial activity, suggesting their potential use in treating infections.

- Enzyme Inhibition : Studies have shown that similar compounds can effectively inhibit enzymes like acetylcholinesterase, which is crucial for neurodegenerative disease treatments.

Case Studies and Research Findings

Several notable studies highlight the applications and effectiveness of this compound:

Case Study 1: Anticancer Activity

A study investigated the cytotoxic effects of this compound derivatives on human cancer cell lines. The results indicated that certain derivatives exhibited potent anticancer properties, making them candidates for further development as therapeutic agents.

Case Study 2: Antimicrobial Efficacy

Research focused on the antimicrobial properties of halogenated indanones, including this compound. The findings revealed significant activity against a range of bacterial strains, indicating its potential application in developing new antimicrobial agents.

Case Study 3: Enzyme Inhibition

A comparative study assessed the inhibitory effects of various indanone derivatives on acetylcholinesterase. The results showed that compounds containing fluorine at specific positions demonstrated enhanced binding affinity and inhibitory activity, highlighting their relevance in drug design for neurodegenerative diseases.

Mecanismo De Acción

The mechanism of action of 6-Fluoro-1-indanone involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects .

Comparación Con Compuestos Similares

Halogenated Indanones

4-Fluoro-1-indanone (CAS 699-99-0)

- Molecular formula : C₉H₇FO

- Molecular weight : 150.15 g/mol

- Limited physical data is available, but its fluorination at the 4-position likely alters electronic properties compared to the 6-fluoro isomer. It serves as a precursor in medicinal chemistry .

5-Fluoro-1-indanone

- CAS: 24654-55-5 (5-Chloro-1-indanone is also listed under this CAS in some sources; verification required)

- Used in synthesizing bioactive molecules, though direct data on its properties is scarce .

7-Fluoro-1-indanone

- CAS : 651735-59-0 (listed as 7-フルオロ-1-インダノン in )

- Molecular weight : 150.14 g/mol

- Storage conditions: 0–6°C, indicating higher stability than 6-fluoro-1-indanone .

5,7-Difluoro-1-indanone (CAS 346688-57-1)

- Molecular formula : C₉H₆F₂O

- Molecular weight : 168.14 g/mol

- Predicted boiling point: 475.1°C (significantly higher than mono-fluoro derivatives due to increased molecular weight and fluorine’s electron-withdrawing effects) .

Comparative Table: Halogenated Indanones

Methoxy-Substituted Indanones

5-Methoxy-1-indanone (CAS 5111-70-6)

- Molecular formula : C₁₀H₁₀O₂

- Molecular weight : 162.19 g/mol

- The methoxy group at the 5-position donates electron density, reducing the ketone’s electrophilicity compared to fluoro derivatives. Used in photochemical studies .

6-Methoxy-1-indanone (CAS 13623-25-1)

- Molecular formula : C₁₀H₁₀O₂

- Molecular weight : 162.19 g/mol

- Similar to 5-methoxy isomer but with altered regioselectivity in reactions due to substituent position .

Comparative Table: Methoxy vs. Fluoro Indanones

Chlorinated and Mixed Halogenated Derivatives

5-Chloro-1-indanone (CAS 24654-55-5)

- Chlorine’s larger atomic size and polarizability compared to fluorine may enhance lipophilicity, making it useful in drug design .

6-Chloro-5-fluoroindole (CAS 579-39-1)

Actividad Biológica

6-Fluoro-1-indanone is a member of the indanone family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by the presence of a fluorine atom at the 6-position of the indanone ring, has shown potential in various therapeutic applications, including anticancer, antiviral, and antibacterial activities. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

This compound (C9H7FO) can be synthesized through various methods, including Friedel-Crafts acylation and cyclization reactions. The incorporation of fluorine is known to enhance the compound's pharmacological properties by improving its binding affinity to biological targets.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including cervical (HeLa) and colon cancer (Caco-2) cells.

Table 1: Anticancer Activity of this compound

The mechanism underlying its anticancer effects may involve inducing apoptosis and inhibiting cell cycle progression through modulation of reactive oxygen species (ROS) and apoptotic pathways .

Antiviral Activity

This compound has been evaluated for its antiviral properties, particularly against hepatitis C virus (HCV). Studies indicate that it can inhibit HCV replication, making it a potential candidate for developing antiviral therapies .

Antibacterial and Antifungal Properties

The compound also displays antibacterial activity against various strains of bacteria. For instance, it has been tested against Escherichia coli and Bacillus subtilis, showing promising results.

Table 2: Antibacterial Activity of this compound

Additionally, antifungal activity has been noted against Aspergillus niger and Penicillium notatum, suggesting its broad-spectrum antimicrobial potential .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The fluorine atom enhances the compound's lipophilicity, facilitating better penetration into cells and stronger interactions with enzymes and receptors involved in disease processes. Notably, the compound may inhibit key enzymes linked to inflammation and cancer progression.

Case Studies

A notable study focused on the synthesis of various indanone derivatives, including this compound, which were evaluated for their pharmacological activities. The findings indicated that modifications in the indanone structure could lead to enhanced bioactivity against cancer cells and pathogens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.